2-Amino-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-amino-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-1-3(2-8)7-4/h1-2H,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLCNXSABZEOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564245 | |
| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133746-66-4 | |
| Record name | 2-Amino-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
4-Methyl-1H-imidazole-5-carbaldehyde
- Structure : Methyl group at position 4, aldehyde at position 4.
- Molecular Formula : C₅H₆N₂O (MW: 110.11 g/mol).
- Key Differences: The absence of the amino group at position 2 reduces nucleophilic reactivity, while the methyl group enhances lipophilicity.
- Physical Properties: Melting point (165–166°C) suggests higher crystallinity compared to the amino-substituted analog .
- Applications : Used in coordination chemistry and as a precursor for heterocyclic expansions.
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
2-Amino-1H-imidazole-5-carboxylic Acid
- Structure : Carboxylic acid replaces the aldehyde group at position 5.
- Molecular Formula : C₄H₅N₃O₂ (MW: 127.10 g/mol).
- Key Differences : The carboxylic acid group enhances water solubility and enables conjugation via amide bonds, making it suitable for peptide-mimetic drug design.
- Similarity Score: Structural similarity to 2-Amino-1H-imidazole-5-carbaldehyde is 0.89, indicating high overlap except for the terminal functional group .
Benzoimidazole Derivatives
2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid
- Structure : Benzene ring fused to the imidazole core, carboxylic acid at position 5.
- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).
- Similarity Score : 0.68 , reflecting significant divergence from the parent imidazole scaffold .
Functionalized Analogs in Pharmaceutical Intermediates
2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic Acid
- Structure : Methoxyphenyl and carboxylic acid substituents.
- Molecular Formula : C₁₂H₁₃N₃O₃ (MW: 247.25 g/mol).
- Applications : Serves as a chiral intermediate in asymmetric synthesis for kinase inhibitors .
Comparative Data Table
Key Research Findings
- Reactivity: The aldehyde group in 2-Amino-1H-imidazole-5-carbaldehyde facilitates condensation reactions, whereas carboxylic acid analogs (e.g., 2-Amino-1H-imidazole-5-carboxylic acid) are more suited for amide coupling .
- Biological Activity : Benzoimidazole derivatives exhibit enhanced DNA-binding properties due to aromatic fusion, unlike simpler imidazole analogs .
- Commercial Viability: Discontinuation of 2-Amino-1H-imidazole-5-carbaldehyde by suppliers highlights synthesis challenges or niche demand, contrasting with readily available methyl or phenyl-substituted variants .
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